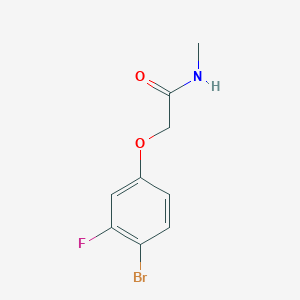

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide

描述

属性

IUPAC Name |

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2/c1-12-9(13)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZMWKVEZPTFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide typically involves the reaction of 4-bromo-3-fluorophenol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Nucleophilic Substitution: Products depend on the nucleophile used.

Oxidation: Products include oxidized derivatives of the phenoxy group.

Reduction: Products include reduced derivatives of the phenoxy group.

Hydrolysis: Products include 4-bromo-3-fluorophenol and N-methylacetamide.

科学研究应用

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique properties make it suitable for use in the development of advanced materials.

Biological Studies: It can be used in studies to understand the interaction of fluorinated and brominated compounds with biological systems.

作用机制

The mechanism of action of 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets would depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

Positional Isomerism of Halogens

- N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30): Features a 4-butyryl-2-fluorophenoxy group. The 2-fluoro substitution (vs. This compound has an 82% yield and a melting point of 75°C .

- 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide : Lacks a fluorine atom but includes a 4-bromo and 2-methoxy group. The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This compound was studied for antimicrobial activity, suggesting that bromine enhances bioactivity .

Additional Functional Groups

- 2-(Benzyloxy)-2-(3-bromophenyl)-N-((4-bromophenyl)sulfonyl)-N-methylacetamide (4f) : Incorporates a sulfonyl group and benzyloxy moiety. The sulfonyl group increases hydrophilicity and hydrogen-bonding capacity, making it distinct from the target compound. Reported as a pale yellow oil with 82% yield .

Variations in the Acetamide Backbone

N-Substituent Modifications

- 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31): The N-(1-hydroxy-2-methylpropan-2-yl) group introduces a hydroxyl moiety, enhancing solubility in polar solvents. This compound has a lower yield (54%) and higher melting point (84°C) compared to N-butyl analogs .

- N-Methylacetamide Derivatives (): Compounds like N-(2-(5-cyanothiophen-2-yl)ethyl)-N-methylacetamide feature extended alkyl chains with heterocyclic groups (e.g., thiophene), impacting lipophilicity and electronic properties. Yields range from 41–51%, and they exist as oils rather than solids .

Stereochemical and Conformational Effects

- Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32): Incorporates a chiral center (isoleucine methyl ester), resulting in optical activity ([α]²²D = +61.1).

Physicochemical Properties

Table 1: Comparison of Physical Properties

| Compound Name | Yield (%) | Melting Point (°C) | Physical State | Key Substituents |

|---|---|---|---|---|

| Target: 2-(4-Bromo-3-fluorophenoxy)-N-methylacetamide* | – | – | – | 4-Br, 3-F, N-methyl |

| N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) | 82 | 75 | White solid | 4-butyryl, 2-F, N-butyl |

| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | – | – | – | 4-Br, 2-OCH3 |

| 2-(Benzyloxy)-N-((4-bromophenyl)sulfonyl)-N-methylacetamide (4f) | 82 | – | Pale yellow oil | 3-Br, benzyloxy, sulfonyl |

| N-(2-(5-cyanothiophen-2-yl)ethyl)-N-methylacetamide | 41 | – | Colorless oil | Thiophene, cyano, N-methyl |

*Note: Data for the target compound is inferred from analogs.

生物活性

2-(4-bromo-3-fluorophenoxy)-N-methylacetamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

- IUPAC Name : this compound

- CAS Number : 1491593-59-9

- Molecular Formula : C10H10BrFNO2

- Molecular Weight : 276.10 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the bromine and fluorine substituents enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The acetamide moiety may facilitate interactions with various enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against resistant bacterial strains, suggesting that this compound may also possess similar properties.

| Compound | Activity | Reference |

|---|---|---|

| Fascaplysin Derivatives | Anticancer | |

| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | Antibacterial against XDR-S. Typhi |

Anticancer Activity

The anticancer potential of halogenated compounds has been well-documented. The introduction of bromine and fluorine atoms has been associated with increased selectivity towards cancer cells while minimizing toxicity to normal cells. For example, structure-activity relationship (SAR) studies on similar compounds indicate that the selectivity index (SI) improves with specific substitutions, which may also apply to this compound.

Case Studies

- In vitro Studies : A study on brominated phenyl derivatives demonstrated significant cytotoxic effects in various cancer cell lines, indicating the potential for this compound as an anticancer agent.

- Selectivity Index Evaluation : The selectivity index for similar compounds was evaluated, showing that modifications at specific positions led to increased selectivity for tumor cells over non-malignant cells, suggesting a promising therapeutic profile for derivatives like this compound.

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's potential as a therapeutic agent. In particular, its ability to inhibit certain enzymes involved in inflammatory processes suggests a dual role in both anticancer and anti-inflammatory pathways.

Toxicity Assessments

Toxicity studies are crucial for understanding the safety profile of new compounds. Preliminary assessments indicate that while some halogenated derivatives exhibit cytotoxicity at high concentrations, lower doses may be well-tolerated, warranting further investigation into dose-dependent effects.

常见问题

Q. What are the common synthetic routes for 2-(4-bromo-3-fluorophenoxy)-N-methylacetamide, and how can reaction conditions be optimized for higher yield?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via carbodiimide-mediated coupling (e.g., using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, EDCI) between 4-bromo-3-fluorophenoxyacetic acid and methylamine derivatives. A similar protocol is detailed for analogous acetamides, where phenoxyacetic acid reacts with substituted anilines in dichloromethane under triethylamine catalysis .

- Optimization Strategies :

- Catalyst Loading : Increase EDCI stoichiometry (e.g., 1.5–2.0 equivalents) to drive the reaction to completion.

- Temperature Control : Maintain low temperatures (e.g., 273 K) to minimize side reactions.

- Purification : Use column chromatography or recrystallization from methylene chloride to isolate high-purity crystals .

- Yield Improvement : Multi-step reactions (e.g., 11-step synthesis of similar acetamides) often suffer from low yields (2–5%); optimizing intermediate purification and reducing steps can enhance overall efficiency .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of methylacetamide groups, bromo/fluoro substituents, and aromatic protons. For example, -NMR peaks at δ 2.8–3.2 ppm indicate N-methyl protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine and fluorine .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm) and C-Br/C-F vibrations (500–700 cm) .

- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the molecular conformation, determined by X-ray crystallography, influence the compound’s biological interactions?

Methodological Answer:

- Crystallographic Analysis : Single-crystal X-ray diffraction reveals dihedral angles between aromatic rings (e.g., 66.4° in analogous bromophenyl-difluorophenyl acetamides), which affect planarity and binding to hydrophobic enzyme pockets .

- Hydrogen Bonding : Intermolecular N–H⋯O and C–H⋯F interactions stabilize crystal packing, which may correlate with solubility and membrane permeability .

- Conformational Dynamics : Molecular docking studies can model how torsional flexibility impacts target binding. For example, twisted conformations may reduce steric hindrance in enzyme active sites .

Q. What computational methods are used to predict the binding affinity of halogenated acetamide derivatives with target enzymes?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over nanoseconds to assess stability. Parameters include RMSD (root-mean-square deviation) and binding free energy calculations (MM-PBSA/GBSA) .

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by bromo/fluoro substituents .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and halogen bond propensity .

Q. How can researchers design experiments to investigate the metabolic stability of halogenated acetamide derivatives?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Measure half-life () and intrinsic clearance (CL) .

- Cytochrome P450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4/CYP2D6) to assess competitive inhibition, which may indicate metabolic liabilities .

- Stability Under Physiological Conditions : Test solubility in PBS (pH 7.4) and serum to predict bioavailability .

Q. How should discrepancies in biological activity data between in vitro and in silico studies be addressed?

Methodological Answer:

- Data Validation :

- Contradiction Analysis :

- False Positives in Silico : Filter docking hits using rigorous scoring functions (e.g., AutoDock Vina) and exclude compounds with poor ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles .

- Experimental Artifacts : Confirm compound purity (>95% by HPLC) and rule out aggregation or solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。